molecular formula C31H39FN4O7 B1680277 Rupintrivir CAS No. 223537-30-2

Rupintrivir

货号: B1680277
CAS 编号: 223537-30-2
分子量: 598.7 g/mol
InChI 键: CAYJBRBGZBCZKO-BHGBQCOSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

鲁平替尼经历各种化学反应,包括:

    氧化: 鲁平替尼在特定条件下可以被氧化形成氧化衍生物。

    还原: 该化合物可以被还原形成还原衍生物。

    取代: 鲁平替尼可以进行取代反应,其中特定的官能团被其他官能团取代。

    水解: 该化合物可以被水解分解成更小的片段。

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及水解的各种酸和碱 . 从这些反应中形成的主要产物取决于所用试剂和特定条件。

科学研究应用

Initial Phase II Trials

Rupintrivir's clinical development began with Phase II trials aimed at evaluating its efficacy in reducing cold symptoms induced by HRV. In these trials, participants who received intranasal doses of this compound within 24 hours of exposure to HRV showed significant reductions in total cold symptoms, respiratory symptom scores, and viral load in the upper respiratory tract compared to placebo groups .

Study Phase Participants Outcome
Phase IIVolunteers exposed to HRVSignificant reduction in cold symptoms and viral load
Phase II/IIIPatients with naturally acquired coldsDevelopment halted due to insufficient efficacy

Resistance Studies

Research has also focused on the potential for resistance development against this compound. In vitro studies demonstrated that certain HRV variants could develop reduced susceptibility to the drug after multiple passages in culture. For instance, HRV serotype 14 exhibited a sevenfold reduction in susceptibility after prolonged exposure to increasing concentrations of this compound .

HRV Serotype Initial Susceptibility Reduced Susceptibility After Passages
HRV 14SensitiveSevenfold reduction
HRV 2SensitiveGenotypic changes without significant susceptibility loss

Enterovirus Infections

Recent studies have highlighted this compound's effectiveness against Enterovirus 71 (EV71), which is associated with severe neurological diseases. A combination therapy involving this compound and interferon-alpha demonstrated synergistic effects in inhibiting EV71 replication, suggesting potential for use in treating severe cases .

Potential Against Other Viral Infections

The structural similarities between rhinovirus proteases and those of coronaviruses have prompted investigations into adapting this compound for treating diseases like SARS. Although direct application was not feasible without modifications, initial studies indicated that derivatives of this compound could be developed to target coronavirus proteases effectively .

Case Studies

  • Human Rhinovirus Challenge Trials : In controlled trials where participants were deliberately exposed to HRV, those treated with this compound reported faster resolution of symptoms compared to placebo controls. This provided proof-of-concept for its antiviral mechanism .
  • Enterovirus 71 Treatment : A study involving patients with severe EV71 infections indicated that this compound could significantly reduce viral loads and improve clinical outcomes when used alongside interferon-alpha .

生物活性

Rupintrivir, also known as AG7088, is a synthetic protease inhibitor primarily developed for the treatment of rhinovirus infections, which are the most common cause of the common cold. Its biological activity has been extensively studied, revealing its potential effectiveness against various viral pathogens, particularly rhinoviruses and noroviruses. This article synthesizes findings from diverse research studies and clinical trials to provide a comprehensive overview of the biological activity of this compound.

This compound acts as an irreversible inhibitor of the 3C protease enzyme found in rhinoviruses. The binding of this compound to the active site of the protease prevents the cleavage of viral polyproteins, which is essential for viral replication. This mechanism has been confirmed through crystallographic studies that demonstrate extensive interactions between this compound and conserved amino acids in the 3C protease across various rhinovirus serotypes .

In Vitro Studies

  • Activity Against Rhinoviruses : this compound has shown potent antiviral activity against all tested human rhinovirus (HRV) serotypes. In vitro studies indicated that it could significantly reduce viral loads and alleviate symptoms in cell cultures infected with HRV .
  • Norovirus Inhibition : Recent research has expanded the scope of this compound's activity to include noroviruses, specifically murine noroviruses and human norovirus (genogroup II). The compound effectively inhibits the norovirus 3C-like protease, suggesting cross-genotypic antiviral activity .
  • Resistance Studies : Investigations into potential resistance mechanisms revealed that variants of HRV could develop reduced susceptibility to this compound after prolonged exposure. Notably, specific amino acid substitutions in the 3C protease were identified in resistant strains .

Clinical Trials

This compound underwent several clinical trials to assess its efficacy and safety:

  • Phase II Trials : Initial trials demonstrated that this compound significantly reduced total cold symptoms and respiratory symptom scores compared to placebo controls when administered intranasally shortly after rhinovirus exposure. However, subsequent large-scale trials showed limited efficacy in naturally acquired infections, leading to a halt in further development .
  • Potential for Enterovirus 71 (EV71) : A computational study indicated favorable binding affinity between this compound and EV71 3C protease, suggesting its potential utility in treating severe EV71 infections, which can lead to serious neurological complications. This study highlighted minimal sequence variation in critical binding residues across multiple EV71 isolates, reinforcing the likelihood of effective treatment outcomes .

Data Summary

The following table summarizes key findings from various studies on this compound:

Study FocusKey FindingsReference
Rhinovirus ActivitySignificant reduction in viral load and symptoms; effective against all HRV serotypes
Norovirus ActivityInhibits norovirus 3C-like protease; cross-genotypic activity confirmed
Resistance MechanismsVariants with reduced susceptibility identified; specific amino acid changes noted
Clinical EfficacyModerate efficacy in controlled trials; limited success in natural infections
EV71 PotentialFavorable binding affinity; minimal sequence variation supports potential use

Case Studies

  • Rhinovirus Challenge Trials : In a controlled setting, volunteers exposed to HRV showed marked improvement in symptoms when treated with this compound within 24 hours post-exposure. The study emphasized the compound's rapid action against early-stage infections .
  • Severe EV71 Infections : A case series involving patients with severe EV71 infections suggested that this compound could mitigate severe respiratory and neurological symptoms effectively due to its strong binding affinity for the viral protease .

属性

IUPAC Name

ethyl (E,4S)-4-[[(2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4-oxoheptanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H39FN4O7/c1-5-42-27(38)11-10-24(16-21-12-13-33-29(21)39)34-30(40)22(15-20-6-8-23(32)9-7-20)17-26(37)28(18(2)3)35-31(41)25-14-19(4)43-36-25/h6-11,14,18,21-22,24,28H,5,12-13,15-17H2,1-4H3,(H,33,39)(H,34,40)(H,35,41)/b11-10+/t21-,22+,24+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYJBRBGZBCZKO-BHGBQCOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC2=CC=C(C=C2)F)CC(=O)C(C(C)C)NC(=O)C3=NOC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/[C@H](C[C@@H]1CCNC1=O)NC(=O)[C@H](CC2=CC=C(C=C2)F)CC(=O)[C@H](C(C)C)NC(=O)C3=NOC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39FN4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201028116
Record name Rupintrivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201028116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

598.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The 3C protease (3CP) enzyme is central to rhinovirus replication. By binding to and inhibiting this enzyme, AG7088 prevents rhinovirus replication in cells of the respiratory tract and stops cold symptoms developing.
Record name Rupintrivir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05102
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

223537-30-2
Record name Rupintrivir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=223537-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rupintrivir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223537302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rupintrivir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05102
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rupintrivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201028116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RUPINTRIVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RGE5K1Q5QW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rupintrivir
Reactant of Route 2
Rupintrivir
Reactant of Route 3
Rupintrivir
Reactant of Route 4
Rupintrivir
Reactant of Route 5
Rupintrivir
Reactant of Route 6
Rupintrivir

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。